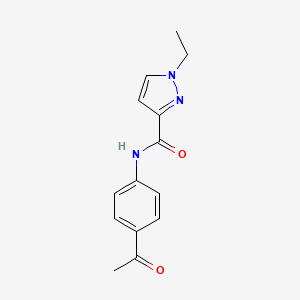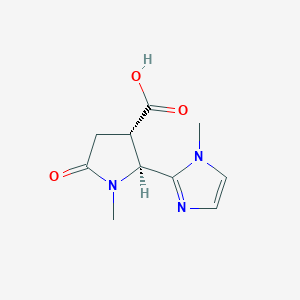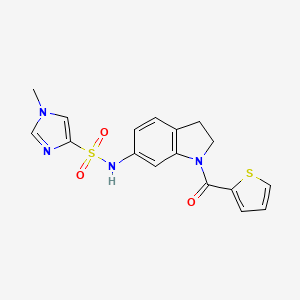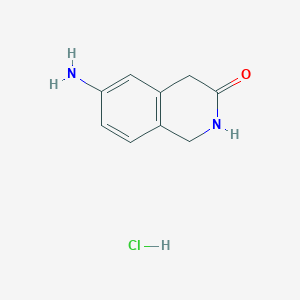![molecular formula C22H15N3O4S B2923429 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-63-5](/img/structure/B2923429.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide” is a complex organic compound that contains several functional groups, including a nitrophenyl group, a thiazole ring, and a phenoxybenzamide moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving hydrazonoyl halides . For instance, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of several functional groups. The nitrophenyl group, thiazole ring, and phenoxybenzamide moiety each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by its functional groups. For example, the nitro group in the nitrophenyl moiety could potentially undergo reduction reactions . The thiazole ring might also participate in various reactions .科学研究应用
NTB has been extensively used in scientific research as a fluorescent probe for detecting and quantifying reactive oxygen species (ROS) in cells and tissues. It has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. NTB has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells.
作用机制
The mechanism of action of NTB involves its ability to generate ROS, which leads to oxidative stress and cell death. NTB induces apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It also inhibits the NF-κB signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
NTB has been found to have several biochemical and physiological effects. It has been shown to increase the levels of intracellular ROS in cancer cells, leading to oxidative stress and cell death. NTB also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential.
实验室实验的优点和局限性
The advantages of using NTB in lab experiments include its high specificity and sensitivity for detecting ROS, its ability to induce apoptosis in cancer cells, and its potential as an anticancer agent. However, NTB has some limitations, including its toxicity at high concentrations, its potential for non-specific binding, and the need for specialized equipment for fluorescence detection.
未来方向
There are several future directions for the use of NTB in scientific research. One potential direction is the development of NTB-based therapeutics for the treatment of cancer. Another direction is the use of NTB as a tool for studying the role of ROS in various biological processes. NTB could also be used in the development of diagnostic tools for detecting ROS-related diseases. Finally, further research is needed to optimize the synthesis method of NTB and to improve its specificity and sensitivity for detecting ROS.
Conclusion
In conclusion, N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a synthetic compound that has potential applications in many fields, including biochemistry, pharmacology, and medicinal chemistry. Its ability to detect and quantify ROS, induce apoptosis in cancer cells, and inhibit the NF-κB pathway make it a valuable tool for scientific research. However, further research is needed to optimize its synthesis method and improve its specificity and sensitivity for detecting ROS.
合成方法
The synthesis of NTB involves the condensation reaction of 2-phenoxybenzoic acid with 3-nitrobenzaldehyde and thiosemicarbazide in the presence of a catalyst. The reaction proceeds under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain a pure and crystalline compound.
属性
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4S/c26-21(18-11-4-5-12-20(18)29-17-9-2-1-3-10-17)24-22-23-19(14-30-22)15-7-6-8-16(13-15)25(27)28/h1-14H,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSBDZYRBIRVHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2923346.png)

![2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2923349.png)
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/no-structure.png)
![N-[2-Fluoro-4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide](/img/structure/B2923353.png)
![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)



![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)


![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)
